molecular formula C39H64N12O9 B149641 gamma-Lactam(11) human growth hormone (6-13) CAS No. 136101-07-0

gamma-Lactam(11) human growth hormone (6-13)

カタログ番号 B149641
CAS番号: 136101-07-0
分子量: 845 g/mol
InChIキー: MRDQQZCBDIHLGU-RQKKIUEJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gamma-Lactam(11) human growth hormone (6-13), also known as GLP-1(6-13), is a peptide hormone that plays an important role in regulating glucose homeostasis and energy metabolism. It is derived from the larger peptide hormone glucagon-like peptide-1 (GLP-1) and is produced by the intestinal L cells in response to food intake. GLP-1(6-13) has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

作用機序

Gamma-Lactam(11) human growth hormone (6-13)(6-13) acts on the gamma-Lactam(11) human growth hormone (6-13) receptor, a G protein-coupled receptor that is expressed in a variety of tissues, including the pancreas, brain, and gastrointestinal tract. Binding of gamma-Lactam(11) human growth hormone (6-13)(6-13) to the gamma-Lactam(11) human growth hormone (6-13) receptor activates a signaling cascade that leads to increased insulin secretion, decreased glucagon secretion, and decreased food intake.
Biochemical and Physiological Effects
gamma-Lactam(11) human growth hormone (6-13)(6-13) has a number of biochemical and physiological effects that make it an attractive target for therapeutic development. It has been shown to increase insulin secretion in a glucose-dependent manner, meaning that it only stimulates insulin secretion when glucose levels are high. This reduces the risk of hypoglycemia, a common side effect of other diabetes medications. gamma-Lactam(11) human growth hormone (6-13)(6-13) also slows gastric emptying, leading to increased satiety and decreased food intake. This can lead to weight loss and improved glucose control.

実験室実験の利点と制限

Gamma-Lactam(11) human growth hormone (6-13)(6-13) has a number of advantages and limitations for lab experiments. One advantage is that it can be synthesized using SPPS, a well-established method that is widely used in peptide synthesis. gamma-Lactam(11) human growth hormone (6-13)(6-13) is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to purify due to its hydrophobic nature. This can lead to low yields and decreased purity.

将来の方向性

There are a number of future directions for research on gamma-Lactam(11) human growth hormone (6-13)(6-13). One area of interest is the development of gamma-Lactam(11) human growth hormone (6-13)(6-13) analogs that have improved stability and bioavailability. Another area of interest is the investigation of gamma-Lactam(11) human growth hormone (6-13)(6-13) as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in the development of gamma-Lactam(11) human growth hormone (6-13)(6-13) as a potential therapeutic for non-alcoholic fatty liver disease (NAFLD), a common metabolic disorder that is associated with obesity and insulin resistance.

合成法

Gamma-Lactam(11) human growth hormone (6-13)(6-13) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide can then be purified using chromatography techniques.

科学的研究の応用

Gamma-Lactam(11) human growth hormone (6-13)(6-13) has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. It has been shown to increase insulin secretion, decrease glucagon secretion, and slow gastric emptying, leading to improved glucose control and weight loss. gamma-Lactam(11) human growth hormone (6-13)(6-13) has also been investigated for its potential neuroprotective effects and its ability to improve cognitive function.

特性

CAS番号

136101-07-0

製品名

gamma-Lactam(11) human growth hormone (6-13)

分子式

C39H64N12O9

分子量

845 g/mol

IUPAC名

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C39H64N12O9/c1-21(2)16-25(40)33(55)50-30(20-52)37(59)46-26(12-9-14-44-39(42)43)34(56)48-28(17-22(3)4)35(57)49-29(18-24-10-7-6-8-11-24)36(58)47-27-13-15-51(38(27)60)19-31(53)45-23(5)32(41)54/h6-8,10-11,21-23,25-30,52H,9,12-20,40H2,1-5H3,(H2,41,54)(H,45,53)(H,46,59)(H,47,58)(H,48,56)(H,49,57)(H,50,55)(H4,42,43,44)/t23-,25-,26-,27-,28-,29-,30-/m0/s1

InChIキー

MRDQQZCBDIHLGU-RQKKIUEJSA-N

異性体SMILES

C[C@@H](C(=O)N)NC(=O)CN1CC[C@@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N

正規SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N

その他のCAS番号

136101-07-0

同義語

gamma-lactam(11) human growth hormone (6-13)
gamma-lactam(11)-hGH(6-13)
gamma-lactam(11)-hGH(6-13) peptide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。